2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .
Scientific Research Applications
Antitumor Applications
Compounds featuring imidazole and thiadiazole scaffolds are explored for their antitumor properties. For example, microwave-assisted synthesis of Schiff’s bases containing thiadiazole and benzamide groups has been investigated for anticancer activity. These compounds showed promising results against several human cancer cell lines, indicating their potential as anticancer agents. The study demonstrated that specific substitutions on the thiadiazole scaffold could significantly impact the anticancer efficacy of these molecules (Tiwari et al., 2017).
Antihypertensive and Antimicrobial Activities
Derivatives of imidazoles have been prepared as potent, orally active antihypertensive agents. The discovery of N-(biphenylylmethyl)imidazoles as nonpeptide angiotensin II receptor antagonists highlights the versatility of imidazole derivatives in addressing cardiovascular diseases. This class of compounds demonstrates the structural flexibility and pharmacological potential of imidazole-based molecules in therapeutic applications (Carini et al., 1991).
Additionally, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and assessed for their antibacterial and antifungal activities. Some of these compounds displayed significant antimicrobial activity, showcasing the potential of imidazo[2,1-b][1,3,4]thiadiazole derivatives as antimicrobial agents (Lamani et al., 2009).
Antiulcer and Anti-Inflammatory Agents
Research on imidazo[1,2-a]pyridines substituted at the 3-position synthesized as potential antiulcer agents reveals the exploration of these compounds for gastroprotective effects. Although none showed significant antisecretory activity, some demonstrated good cytoprotective properties, indicating their potential in treating ulcerative conditions (Starrett et al., 1989).
Properties
IUPAC Name |
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-6-13-9-4-3-8(5-10(9)14-6)11(18)15-12-17-16-7(2)19-12/h8H,3-5H2,1-2H3,(H,13,14)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUGPDGVEDBYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.